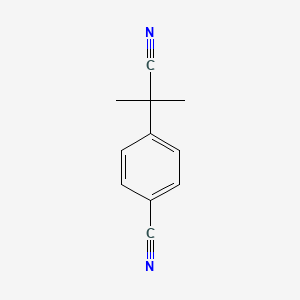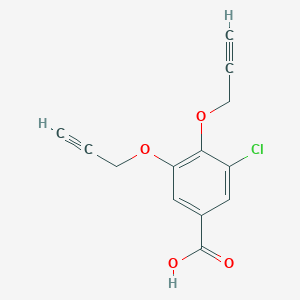
KN1022
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KN1022 is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both quinazoline and piperazine moieties in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug development and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KN1022 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be constructed by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Coupling Reactions: The final step involves coupling the quinazoline and piperazine moieties with the 4-nitrophenyl group using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
KN1022 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-aminophenyl)-1-piperazinecarboxamide.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
KN1022 has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmacology: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of KN1022 involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-aminophenyl)-1-piperazinecarboxamide
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
- 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Uniqueness
KN1022 is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of quinazoline and piperazine moieties enhances its potential biological activities, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C21H22N6O5 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |
Clé InChI |
ZIFCMJKHIXABHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Aminotricyclo[2,2,1,02,6]heptane](/img/structure/B8677717.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8677721.png)




![2-Pyridinamine,5-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]-](/img/structure/B8677760.png)

